Bhpedp
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Overview
Description
Bhpedp is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is a synthetic compound that has been shown to have potential therapeutic applications in various diseases. Bhpedp has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of Bhpedp is not fully understood. However, it has been suggested that Bhpedp exerts its therapeutic effects by interacting with various cellular targets, including enzymes and receptors. For example, in cancer cells, Bhpedp has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication. In diabetes research, Bhpedp has been shown to activate AMP-activated protein kinase, which is a key regulator of glucose and lipid metabolism.
Biochemical and Physiological Effects:
Bhpedp has been shown to have various biochemical and physiological effects. In cancer research, Bhpedp has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In diabetes research, Bhpedp has been shown to improve insulin sensitivity, reduce blood glucose levels, and reduce oxidative stress. In Alzheimer's disease research, Bhpedp has been shown to inhibit the formation of amyloid-beta plaques and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
Bhpedp has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, Bhpedp also has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy in vivo.
Future Directions
There are several future directions for Bhpedp research. One direction is to study its potential therapeutic applications in other diseases, such as cardiovascular disease and neurodegenerative diseases. Another direction is to improve its pharmacokinetic properties, such as its solubility and half-life, to enhance its efficacy in vivo. Additionally, further research is needed to fully understand the mechanism of action of Bhpedp and its cellular targets.
Synthesis Methods
Bhpedp is a synthetic compound that can be synthesized using various methods. One of the commonly used methods is the condensation reaction between 2,6-diformyl-4-methylphenol and ethylenediamine. The reaction yields Bhpedp as a yellow crystalline powder. The purity of the compound can be improved by recrystallization.
Scientific Research Applications
Bhpedp has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, Bhpedp has been shown to inhibit the growth of cancer cells by inducing apoptosis. In diabetes research, Bhpedp has been shown to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease research, Bhpedp has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease.
properties
IUPAC Name |
2-[1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol;platinum(2+);dichloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.2ClH.Pt/c15-13(9-5-1-3-7-11(9)17)14(16)10-6-2-4-8-12(10)18;;;/h1-8,13-14,17-18H,15-16H2;2*1H;/q;;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFDXWRYNQKTML-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O.[Cl-].[Cl-].[Pt+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2Pt |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bhpedp | |
CAS RN |
142760-38-1, 138230-33-8 |
Source
|
Record name | Platinum, dichloro[2,2′-[1,2-di(amino-κN)-1,2-ethanediyl]bis[phenol]]-, [SP-4-2-[R-(R*,R*)]]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142760-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dichloro(1,2-bis(2-hydroxyphenyl)ethylenediamine)platinum II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138230338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,2-Bis(2-hydroxyphenyl)ethylenediamine)dichloroplatinum (II) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142760381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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